molecular formula C7H5F3N2O3 B3040747 2-Nitro-6-(trifluoromethoxy)aniline CAS No. 235101-48-1

2-Nitro-6-(trifluoromethoxy)aniline

Cat. No. B3040747
CAS RN: 235101-48-1
M. Wt: 222.12 g/mol
InChI Key: PLBYWLQBIKTTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5F3N2O3 . It is used in the field of organic synthesis . This compound can also be used as arthropodicides .

Scientific Research Applications

1. Organocatalytic Oxidation in Green Chemistry

The oxidation of substituted anilines, including derivatives similar to 2-Nitro-6-(trifluoromethoxy)aniline, has been studied for creating azoxybenzenes and nitro compounds. This process, utilizing 2,2,2-trifluoroacetophenone-mediated oxidation, is significant in green chemistry due to its environmentally friendly approach and high yield production. The study underscores the importance of this compound in developing user-friendly protocols scalable for industrial applications (Voutyritsa et al., 2017).

2. Catalysis in Chemical Manufacturing

The hydrogenation of nitroarenes, a category that includes compounds like 2-Nitro-6-(trifluoromethoxy)aniline, is pivotal in producing anilines. These anilines are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research involving FeOx-supported platinum single-atom structures has shown significant advancements in this field, providing insights into more efficient and selective production methods (Wei et al., 2014).

3. Crystal and Molecular Structure Analysis

The study of the crystal and molecular structures of nitroaniline derivatives, including those similar to 2-Nitro-6-(trifluoromethoxy)aniline, has been a subject of interest. These studies provide crucial information on the intermolecular and intramolecular interactions, which are fundamental to understanding the chemical properties and reactivity of such compounds (Butcher et al., 1992).

4. Spectroscopic Investigation

Spectroscopic studies, such as those conducted on 4-nitro-3-(trifluoromethyl)aniline, which shares structural similarities with 2-Nitro-6-(trifluoromethoxy)aniline, have been instrumental in understanding the vibrational, structural, thermodynamic, and electronic properties of these compounds. Such research is crucial for applications in material science and engineering (Saravanan et al., 2014).

5. Environmental Remediation

Compounds like 2-Nitro-6-(trifluoromethoxy)aniline are also relevant in environmental science, particularly in studies related to the degradation of nitroaniline derivatives. Understanding the biodegradation pathways of these compounds is essential for addressing environmental pollution and developing effective remediation strategies (Khan et al., 2013).

Safety and Hazards

2-Nitro-6-(trifluoromethoxy)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-nitro-6-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYWLQBIKTTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-6-(trifluoromethoxy)aniline

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethoxy nitrobenzene (4.0 g, 20 mmol) in DMSO (60 ml), trimethylhydrazinium iodide (4.4 g, 22 mmol) is added and cooled to 0° C. KOt-Bu is added in portions. After stirring for 4 h at 25° C., ice water is added, pH is adjusted to 2-3 with HCl solution, the mixture extracted with EtOAc and washed with brine, followed by drying (Na2SO4) and evaporation of the solvent. Chromatography (silica gel, CH2Cl2/hexane=1:1) gave 2-nitro-6-trifluoromethoxy-phenylamine.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-6-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-Nitro-6-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2-Nitro-6-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2-Nitro-6-(trifluoromethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2-Nitro-6-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2-Nitro-6-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.